2-Chloro-N-methyl-7-nitroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-7-nitroacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications . This compound, with the molecular formula C14H10ClN3O2, is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-7-nitroacridin-9-amine typically involves the nitration of N-methylacridin-9-amine followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position of the acridine ring. The subsequent chlorination is performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of 2-Chloro-N-methyl-7-aminoacridin-9-amine.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted acridine derivatives with different functional groups.
Scientific Research Applications
2-Chloro-N-methyl-7-nitroacridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Investigated for its potential in cancer therapy.
Uniqueness
2-Chloro-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
56809-18-8 |
---|---|
Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-chloro-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17) |
InChI Key |
GFKWGQBBXLUYMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.